Bicyclo[1.1.1]pentan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentan-1-amine has been explored through various methods. A notable approach involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method is significant for its mild reaction conditions and its utility in streamlining the syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019). Another innovative route involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible pathway to this target compound (Goh et al., 2014).
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentan-1-amine is noteworthy for its bridgehead nitrogen atom, contributing to its exceptional reactivity and potential as a benzene isostere. Analyses suggest that the low steric hindrance and high intrinsic nucleophilicity of the amine contribute to its unique properties (Lu & Chen, 2023).
Chemical Reactions and Properties
Bicyclo[1.1.1]pentan-1-amine participates in various chemical reactions, highlighting its versatility. For instance, it can undergo photochemical formal (4 + 2)-cycloaddition, converting the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, a transformation that underscores the compound's utility in generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Physical Properties Analysis
The physical properties of bicyclo[1.1.1]pentan-1-amine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific studies focused exclusively on these properties were not identified, the general understanding is that the bicyclo[1.1.1]pentane core imparts unique physical characteristics due to its strained structure.
Chemical Properties Analysis
The chemical properties of bicyclo[1.1.1]pentan-1-amine, including reactivity, stability, and functional group compatibility, are defined by its bicyclic structure. Its ability to serve as a bioisostere for aromatic rings, tert-butyl groups, and alkynes, combined with its reactivity, makes it a valuable compound in medicinal chemistry and drug design (Hughes et al., 2019).
Scientific Research Applications
1. Strain-Release Heteroatom Functionalization
- Application Summary: This research focuses on the development and application of a general strategy where spring-loaded, strained C−C and C−N bonds react with amines to allow for the “any-stage” installation of small, strained ring systems .
- Methods of Application: The methodology has been applied to bioconjugation and peptide labeling .
- Results: The stereospecific strain-release “cyclopentylation” of amines, alcohols, thiols, carboxylic acids, and other heteroatoms is introduced .
2. Mimetics for Ortho/Meta-Substituted Arenes
- Application Summary: The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes is described .
- Methods of Application: The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .
- Results: The results of in-depth ADME (absorption, distribution, metabolism, and excretion) investigations of these systems are presented, as well as computational studies which validate the ortho-character of these bioisosteres .
3. Synthesis of Bisbicyclo[1.1.1]pentyldiazene
- Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
- Results: The results or outcomes obtained are not provided in the sources .
4. Synthesis of Quinolone Antibacterial Agent
- Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
- Results: The results or outcomes obtained are not provided in the sources .
5. Preparation of Bicyclo[1.1.1]pentane-Derived Azides
- Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
- Results: The results or outcomes obtained are not provided in the sources .
6. Drug Discovery
- Application Summary: Bicyclo[1.1.1]pentanes have been used in drug discovery by pharmaceutical companies such as Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . The difficulty in their large-scale preparation often outweighs the corresponding derivatives to becoming clinical candidates .
- Methods of Application: A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed .
- Results: Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Safety And Hazards
properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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